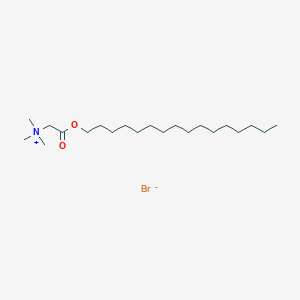![molecular formula C9H15NO4 B12566838 2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane CAS No. 158380-48-4](/img/structure/B12566838.png)
2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane typically involves the reaction of 2-methyl-3-nitroprop-2-en-1-ol with oxane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to efficient production of this compound. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include nitro derivatives or oxides.
Reduction: Amines or hydroxylamines are common products.
Substitution: Various substituted oxane derivatives can be formed.
Aplicaciones Científicas De Investigación
2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane involves its interaction with molecular targets through its nitro and oxane groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, depending on the specific pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl-2-nitropropene: Shares the nitro group but differs in the aromatic ring structure.
2-Methyl-3-nitroprop-2-en-1-ol: Similar in structure but lacks the oxane ring.
N,N,N-Trimethyl-2-[(2-methylprop-2-enoyl)oxy]ethan-1-aminium: Contains similar functional groups but differs in overall structure.
Uniqueness
2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane is unique due to its combination of a nitro group and an oxane ring, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
158380-48-4 |
|---|---|
Fórmula molecular |
C9H15NO4 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
2-(2-methyl-3-nitroprop-2-enoxy)oxane |
InChI |
InChI=1S/C9H15NO4/c1-8(6-10(11)12)7-14-9-4-2-3-5-13-9/h6,9H,2-5,7H2,1H3 |
Clave InChI |
ZINSJUMOAGXXNP-UHFFFAOYSA-N |
SMILES canónico |
CC(=C[N+](=O)[O-])COC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


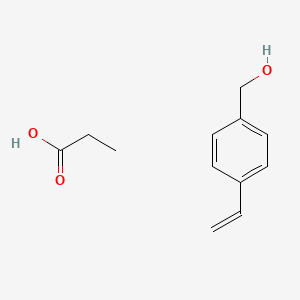
![3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)-](/img/structure/B12566760.png)
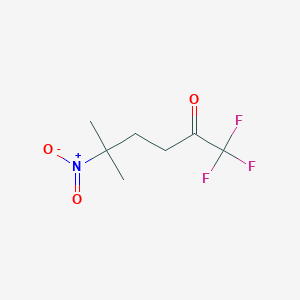
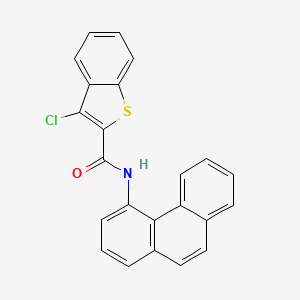

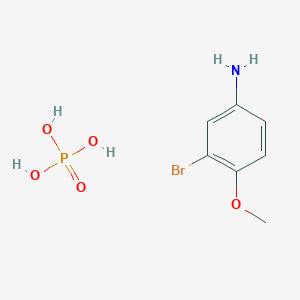

![1'-Benzyl[1,4'-bipiperidin]-4-one](/img/structure/B12566804.png)
![3-{[(7-Bromoheptyl)oxy]methyl}-3-{[(prop-2-en-1-yl)oxy]methyl}oxetane](/img/structure/B12566810.png)
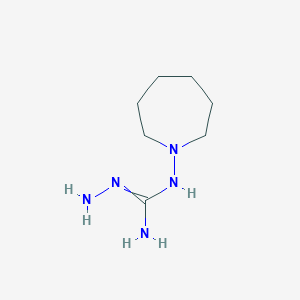
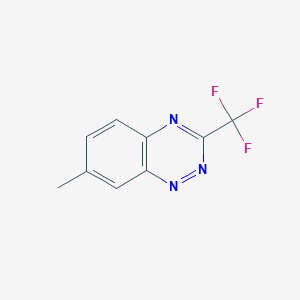
![2,2'-[2,5-Bis(decyloxy)-1,4-phenylene]diacetonitrile](/img/structure/B12566831.png)
![1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B12566840.png)
